molecular formula C19H19NO4S B2615034 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide CAS No. 863022-95-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide

Cat. No. B2615034
CAS RN: 863022-95-1
M. Wt: 357.42
InChI Key: AHQXQNNVIGNRRK-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anticancer agent. DMXAA was initially discovered in the 1990s and has since undergone numerous studies to determine its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide works by activating the immune system to attack cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has been shown to increase the production of cytokines, which are proteins that play a key role in the immune response.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has been shown to induce tumor necrosis and inhibit the growth of cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been shown to increase the production of cytokines, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide in lab experiments is that it can be difficult to synthesize and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide. One area of research is the development of new methods for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide that are more efficient and cost-effective. Another area of research is the development of new formulations of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide that can be more easily administered to patients. Additionally, there is ongoing research into the potential use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied extensively for its potential as an anticancer agent. In preclinical studies, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-14-4-3-5-15(12-14)19(21)20(17-10-11-25(22,23)13-17)16-6-8-18(24-2)9-7-16/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQXQNNVIGNRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbenzamide

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